Direct Comparison of c-Raf Inhibitory Potency and Kinase Selectivity Profile vs. ZM 336372 and Vemurafenib
(Z)-GW 5074 exhibits an IC50 of 9 nM for c-Raf, which is approximately 8-fold more potent than ZM 336372 (IC50 = 70 nM) in comparable in vitro kinase assays [1]. Moreover, (Z)-GW 5074 demonstrates ≥100-fold selectivity for Raf kinase over a panel of 8 off-target kinases including CDK1/2, c-Src, p38 MAPK, and VEGFR2, a selectivity window that is not consistently reported for ZM 336372 [2]. In contrast, vemurafenib (PLX4032) primarily targets mutant B-RafV600E (IC50 = 31 nM) with only 10-fold selectivity over wild-type B-Raf, and its off-target profile includes potent inhibition of several non-Raf kinases, underscoring a distinct selectivity paradigm compared to the c-Raf specificity of (Z)-GW 5074 [3].
| Evidence Dimension | c-Raf inhibitory potency (IC50) and kinase selectivity |
|---|---|
| Target Compound Data | IC50 = 9 nM; ≥100-fold selective over CDK1, CDK2, c-Src, ERK2, MEK, p38, Tie2, VEGFR2, c-Fms |
| Comparator Or Baseline | ZM 336372: IC50 = 70 nM; vemurafenib: B-RafV600E IC50 = 31 nM, wild-type B-Raf IC50 = 100 nM |
| Quantified Difference | GW 5074 is 7.8-fold more potent than ZM 336372 against c-Raf; GW 5074 exhibits >100-fold selectivity for Raf kinase versus off-targets, while vemurafenib shows <10-fold selectivity for B-RafV600E over wild-type B-Raf |
| Conditions | In vitro cell-free kinase assay using [γ-33P]ATP incorporation for GW5074 and ZM 336372; enzyme activity assays for vemurafenib |
Why This Matters
Higher potency and superior selectivity for c-Raf minimize off-target confounding effects, making (Z)-GW 5074 the preferred tool compound for experiments requiring clean c-Raf pathway interrogation.
- [1] Lackey K, et al. Bioorg Med Chem Lett. 2000;10(3):223-6; Wang Y, et al. PLoS One. 2014;9(10):e110655. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. GW5074 selectivity profile. View Source
- [3] Bollag G, et al. Nature. 2010;467(7315):596-9. View Source
